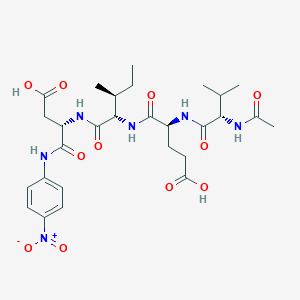

Ac-Val-Glu-Ile-Asp-PNA

Description

Contextualization of Chromogenic Peptide Substrates in Enzyme Biochemistry

In enzyme biochemistry, chromogenic substrates are indispensable for quantifying enzyme activity. scbt.com These specialized compounds are engineered to produce a measurable color change upon being cleaved by a specific enzyme. scbt.compractical-haemostasis.com A typical chromogenic substrate consists of a short peptide sequence, which mimics the natural target of an enzyme, chemically linked to a chromophore—a molecule that absorbs light in the visible spectrum. practical-haemostasis.comtandfonline.com

The fundamental principle involves the enzymatic hydrolysis of the bond connecting the peptide to the chromophore. coachrom.com This cleavage releases the chromophore, which then exhibits a distinct color. The rate of color formation is directly proportional to the activity of the enzyme under investigation. chromogenicsubstrates.com This method offers a straightforward and continuous way to monitor enzymatic reactions without the need for complex analytical equipment. scbt.com One of the most commonly used chromophores in these substrates is p-nitroaniline (pNA), which is colorless when bound within the peptide but turns yellow upon its release, with a characteristic absorbance maximum at 405 nm. tandfonline.comcoachrom.comechelon-inc.com This technique is widely applied in enzyme kinetics, inhibitor screening, and diagnostics. scbt.comchromogenicsubstrates.com

Overview of Ac-Val-Glu-Ile-Asp-pNA as a Targeted Protease Substrate

This compound is a synthetic peptide specifically designed as a chromogenic substrate for Caspase-6, a cysteine protease. echelon-inc.comtribioscience.comscbt.com The structure consists of a four-amino-acid peptide sequence—Valine-Glutamic acid-Isoleucine-Aspartic acid (VEID)—which is recognized by Caspase-6. apexbt.com The N-terminus of the peptide is protected by an acetyl group (Ac), and the C-terminus of the aspartic acid residue is linked to a p-nitroaniline (pNA) molecule. tribioscience.com

The specificity of this substrate is derived from the VEID sequence, which is based on the cleavage site in lamin A, a known natural substrate of Caspase-6. apexbt.com When Caspase-6 is active in a biological sample, it cleaves the peptide bond between the aspartic acid (Asp) residue and the pNA molecule. This enzymatic action liberates the yellow pNA chromophore, allowing for its quantification via spectrophotometry at a wavelength of 405 nm. echelon-inc.comapexbt.com The measured rate of pNA release provides a direct and accurate measure of Caspase-6 activity in samples such as cell lysates or purified enzyme preparations. tribioscience.comapexbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Full Name | N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-L-α-asparagine | tribioscience.com |

| Abbreviation | Ac-VEID-pNA | tribioscience.comscbt.com |

| Molecular Formula | C28H40N6O11 | tribioscience.comscbt.com |

| Molecular Weight | 636.65 g/mol | scbt.com |

| CAS Number | 189684-54-6 | echelon-inc.comtribioscience.comscbt.com |

| Target Enzyme | Caspase-6 | echelon-inc.comlktlabs.comcpcscientific.com |

| Chromophore | p-nitroaniline (pNA) | tribioscience.com |

| Absorbance Wavelength | 405 nm | echelon-inc.comapexbt.com |

Historical Development and Significance in Apoptosis Studies

The development of specific peptide substrates like this compound is intrinsically linked to the advancing understanding of apoptosis, or programmed cell death. Apoptosis is a highly regulated process executed by a family of cysteine proteases known as caspases. thermofisher.comoup.com These enzymes are synthesized as inactive zymogens and are activated in a cascade-like fashion in response to pro-apoptotic signals. mdpi.com

Effector caspases, including Caspase-3, -6, and -7, are responsible for the final execution phase of apoptosis, where they cleave hundreds of cellular proteins to orchestrate the systematic dismantling of the cell. mdpi.comrsc.org Caspase-6, in particular, has been implicated in the cleavage of key structural proteins like nuclear lamins and in the progression of neurodegenerative diseases. echelon-inc.com

The creation of substrates with specific amino acid sequences, such as DEVD for Caspase-3 and VEID for Caspase-6, allowed researchers to dissect the complex, overlapping pathways of apoptosis. tribioscience.comscbt.com Ac-VEID-pNA emerged as a crucial tool to specifically measure Caspase-6 activity, distinguishing it from other caspases. scbt.comresearchgate.net This has been vital for studying the specific roles of Caspase-6 in various cellular contexts, including its activation downstream of other caspases and its involvement in diseases. echelon-inc.comrsc.org Research utilizing Ac-VEID-pNA has helped to clarify the activation and function of Caspase-6 in response to different apoptotic stimuli. oup.comresearchgate.net

Table 2: Selected Research Findings Using this compound

| Study Focus | Cell Type/Model | Key Finding | Reference |

|---|---|---|---|

| Apoptosis Induction by Shiga Toxin | THP-1 Human Monocytic Cells | Treatment with Shiga toxin 1 or 2 markedly increased Caspase-6 proteolytic activity as measured by Ac-VEID-pNA cleavage. | oup.com |

| Apoptosis Blocked by Bcl-2 | Various Cell Lines | Used as a tool to measure Caspase-6 activity to understand how the protein Bcl-2 blocks apoptosis caused by certain toxins. | lktlabs.combiomol.com |

| Caspase Activity in LPS-Activated Macrophages | Murine Macrophages | Ac-VEID-pNA was used to colorimetrically measure Caspase-6 activity in response to lipopolysaccharide (LPS) and caspase inhibitors. | researchgate.netphysiology.org |

| General Apoptosis Pathway Studies | Biochemical Assays | The substrate is widely used to identify and quantify Caspase-6 activity in apoptotic cell lysates to study events downstream of its activation. | apexbt.com |

Structure

2D Structure

Properties

Molecular Formula |

C28H40N6O11 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1 |

InChI Key |

VXTVKOWKXXPPNE-PZQVQNRFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Origin of Product |

United States |

Enzymatic Characterization and Specificity of Ac Val Glu Ile Asp Pna

Ac-Val-Glu-Ile-Asp-pNA as a Definitive Substrate for Caspase-6

This compound is widely employed as a specific, colorimetric substrate for assaying the activity of caspase-6. tribioscience.com The peptide sequence, VEID, is derived from the cleavage site within human lamin A, which is a key physiological substrate cleaved by caspase-6 during apoptosis. absin.netrsc.orgnih.gov The cleavage of this substrate by caspase-6 releases p-nitroaniline (pNA), a yellow chromophore, allowing for direct spectrophotometric measurement of enzyme activity. tribioscience.com

Molecular Recognition and Active Site Interaction with Caspase-6

The specificity of caspase-6 for the this compound substrate is dictated by precise molecular interactions within the enzyme's active site. The active site of a caspase is comprised of a catalytic dyad (Cysteine and Histidine) and a series of substrate-binding pockets, or subsites (S1, S2, S3, S4), which accommodate the four amino acid residues (P1, P2, P3, P4) of the substrate N-terminal to the cleavage site. nih.govduke.edupnas.org

S1 Pocket and P1 Residue (Asp): Like all caspases, caspase-6 exhibits a stringent requirement for an Aspartate (Asp) residue at the P1 position of the substrate. rsc.orgduke.edu The S1 subsite is a narrow, deep pocket containing conserved arginine residues (Arg179, Arg341) and a glutamine (Gln283) that form hydrogen bonds with the carboxylate side chain of the P1 Asp, anchoring the substrate for cleavage. duke.edu

S2 Pocket and P2 Residue (Ile): The S2 subsite accommodates the Isoleucine (Ile) residue. This pocket contributes to the specificity and is involved in positioning the peptide backbone for catalysis.

S3 Pocket and P3 Residue (Glu): The Glutamate (Glu) residue at the P3 position interacts with the S3 subsite.

S4 Pocket and P4 Residue (Val): The S4 subsite is considered the primary determinant of substrate specificity among different caspases. duke.edu This relatively large and shallow pocket on the enzyme surface interacts with the P4 Valine (Val) of the VEID sequence. The preference for Val at P4 is a distinguishing characteristic of caspase-6. uma.es

The binding of the VEID peptide into these subsites induces a conformational change in caspase-6, transitioning it to a more catalytically competent state. nih.govnih.gov This induced-fit mechanism, involving structural rearrangements in flexible loops that form the active site, ensures efficient and specific substrate cleavage. nih.govpnas.org

Comparative Substrate Specificity Profiling Across the Caspase Family

While this compound is preferentially cleaved by caspase-6, a degree of cross-reactivity with other caspases is well-documented, highlighting the overlapping substrate preferences within the caspase family. nih.govbioprocessonline.com Studies using recombinant human caspases have shown that while caspase-6 exhibits the highest activity towards VEID-containing substrates, other effector caspases, such as caspase-3 and caspase-7, can also process this sequence, particularly at elevated substrate concentrations. plos.orgbioprocessonline.com The substrate specificity of caspase-6 also shows some overlap with initiator caspases like caspase-8. nih.gov

This overlap necessitates caution when interpreting results from complex biological samples, such as cell lysates, where multiple caspases may be active. bioprocessonline.com For such applications, using specific inhibitors or comparing activity profiles across multiple substrates is often required for unambiguous attribution of activity to caspase-6.

| Caspase | Substrate Sequence | Relative Cleavage Rate (%) |

| Caspase-1 | YVAD | ~5 |

| Caspase-3 | DEVD | ~20 |

| Caspase-6 | VEID | 100 |

| Caspase-7 | DEVD | ~15 |

| Caspase-8 | IETD | ~40 |

| Caspase-9 | LEHD | ~10 |

This table presents generalized relative cleavage rates based on published data for various pNA-conjugated tetrapeptide substrates, with the activity of Caspase-6 on Ac-VEID-pNA set to 100%. Actual values can vary based on specific assay conditions. Data synthesized from multiple sources. plos.orguma.esbioprocessonline.com

Kinetic Parameters of Caspase-6 Cleavage of this compound

Kinetic studies on the cleavage of VEID-containing substrates by recombinant human caspase-6 have established its high efficiency.

| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Ac-VEID-AFC | 30.9 ± 2.2 | 4.3 ± 0.12 | 139,200 |

| Ac-VEID-pNA | ~30 | Not explicitly stated | ~168,000 |

The kinetic parameters for Ac-VEID-AFC are from a 2011 study by Ehrnhoefer et al. nih.govresearchgate.net The values for Ac-VEID-pNA are widely cited reference values. The two substrates show good agreement in their kinetic profiles. nih.gov

Methodological Frameworks for Enzymatic Activity Measurement

The use of this compound in enzymatic assays relies on a straightforward and robust methodological framework centered on the spectrophotometric detection of the cleaved chromophore.

Principles of p-nitroaniline Release and Spectrophotometric Quantification

The fundamental principle of the assay is the enzymatic hydrolysis of the amide bond linking the C-terminal aspartate of the VEID peptide to the amino group of p-nitroaniline (pNA). tribioscience.com In its substrate-bound form, pNA is colorless. Upon cleavage by active caspase-6, the free pNA is released into the solution. uma.es This free pNA is a yellow-colored compound that exhibits a distinct absorbance maximum at a wavelength of 405 nm. absin.netbioprocessonline.com

The rate of the enzymatic reaction is therefore directly proportional to the rate of increase in absorbance at 405 nm. By using the Beer-Lambert law and the known molar extinction coefficient of pNA (ε = 10,500 M⁻¹cm⁻¹), the concentration of the released product can be accurately calculated. This allows for the quantitative determination of caspase-6 activity in a given sample. absin.net

Optimization of Assay Conditions for Caspase-6 Activity Determination

To ensure accurate and reproducible measurements of caspase-6 activity, several parameters of the assay conditions must be optimized.

Buffer and pH: Caspase activity is highly dependent on pH. Assays are typically performed in a buffered solution at a physiological pH, generally between 7.2 and 7.5, using buffers such as HEPES or PIPES. umass.edu

Ionic Strength: The ionic strength of the reaction buffer, primarily determined by salt concentration (e.g., NaCl), can influence enzyme activity. Caspase-6 activity has been shown to be sensitive to high ionic strength, with activity decreasing as salt concentration increases. uma.es

Reducing Agents: As cysteine proteases, caspases require a reducing environment to maintain the catalytic cysteine residue in its active, reduced state. Therefore, a reducing agent like dithiothreitol (B142953) (DTT) is an essential component of the assay buffer. umass.edu

Temperature: Enzymatic reactions are temperature-dependent. Caspase assays are typically conducted at a constant temperature of 37°C to ensure optimal and consistent activity. absin.netumass.edu

Substrate Concentration: The concentration of Ac-VEID-pNA should be carefully chosen. For kinetic studies, concentrations spanning the Kₘ value are used. For routine activity screening, a concentration at or above the Kₘ is often used to ensure the reaction rate is not substrate-limited.

Standard Curve: For absolute quantification, it is crucial to generate a standard curve using known concentrations of free pNA. absin.net This allows for the conversion of absorbance readings into the molar amount of product formed, correcting for any variations in the spectrophotometer. absin.net

By controlling these factors, the this compound substrate provides a reliable and quantitative method for characterizing caspase-6 activity in purified enzyme preparations and complex biological samples.

This compound is a chromogenic substrate specifically designed to measure the activity of caspase-6. tribioscience.comscbt.com The sequence Val-Glu-Ile-Asp (VEID) mimics the cleavage site of lamin A, a protein that is uniquely cleaved by caspase-6 within the caspase family. absin.netelabscience.com This specificity makes Ac-VEID-pNA a valuable reagent for distinguishing caspase-6 activity from that of other caspases, such as caspase-3 and caspase-7. echelon-inc.comnih.gov

The enzymatic assay is based on the hydrolysis of the peptide by caspase-6, which releases the p-nitroaniline (pNA) moiety. bosterbio.comsigmaaldrich.com The liberated pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. bosterbio.comechelon-inc.comcephamls.com This colorimetric readout provides a simple and convenient method for determining caspase-6 activity in various samples, including cell lysates and purified enzyme preparations. tribioscience.comabsin.net

Kinetic studies have been performed to characterize the interaction between Ac-VEID-pNA and caspase-6. While specific Km and kcat values for the pNA-based substrate are not extensively reported in the provided results, related fluorogenic substrates like Ac-VEID-AFC have been used to determine these kinetic parameters for wild-type and variant forms of caspase-6. For instance, studies on rare natural variants of caspase-6 have utilized Ac-VEID-AFC to assess changes in catalytic efficiency (kcat/Km). researchgate.netnih.gov It has been noted that the full-length lamin A protein exhibits a significantly lower Km (over 1000-fold lower) and a more than 10-fold higher catalytic efficiency (kcat/Km) compared to the VEID peptide substrate, suggesting that domains outside the cleavage site contribute to tighter binding. semanticscholar.org

The specificity of Ac-VEID-pNA for caspase-6 is a key attribute. While other effector caspases like caspase-3 and caspase-7 have different substrate preferences (typically DEVD), the VEID sequence is selectively recognized and cleaved by caspase-6. nih.govnih.gov This allows for the specific assessment of caspase-6 activity even in the presence of other active caspases.

High-Throughput Screening Applications for Caspase-6 Modulators

The straightforward, colorimetric nature of the this compound assay makes it highly suitable for high-throughput screening (HTS) of potential caspase-6 inhibitors. bosterbio.comnih.gov The assay can be readily adapted to a 96-well plate format, enabling the rapid screening of large compound libraries. bosterbio.comabsin.net

In a typical HTS setup, recombinant active caspase-6 is incubated with the Ac-VEID-pNA substrate in the presence of test compounds. nih.gov A reduction in the rate of pNA release, as measured by a decrease in absorbance at 405 nm, indicates potential inhibition of caspase-6 activity. bosterbio.comnih.gov This primary screening method allows for the identification of "hit" compounds that can then be further characterized for their potency and selectivity.

For example, a study focused on identifying allosteric inhibitors of caspase-6 utilized a colorimetric Ac-VEID-pNA cleavage assay to confirm the inhibitory activity of compounds identified through virtual screening. nih.gov This assay was instrumental in determining the IC50 values for the identified hits. nih.gov Similarly, the Ac-VEID-pNA substrate or its fluorogenic counterparts are employed to screen for and characterize various types of inhibitors, including peptide-based inhibitors like Ac-VEID-CHO. semanticscholar.orgacs.orgiiarjournals.org

The reliability of the Ac-VEID-pNA-based assay in HTS is underscored by its ability to produce consistent and quantifiable results, facilitating the discovery of novel modulators of caspase-6, which are of significant interest for therapeutic interventions in neurodegenerative disorders like Alzheimer's and Huntington's diseases. bosterbio.comechelon-inc.compnas.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Full Name | N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-L-α-asparagine | tribioscience.com |

| Synonyms | Ac-VEID-pNA, Caspase-6 Substrate, Colorimetric | cpcscientific.com |

| Molecular Formula | C28H40N6O11 | tribioscience.comcpcscientific.com |

| Molecular Weight | 636.66 g/mol | cpcscientific.com |

| CAS Number | 189684-54-6 | tribioscience.comscbt.com |

| Application | Colorimetric substrate for Caspase-6 | echelon-inc.com |

| Detection Method | Absorbance at 405 nm | bosterbio.comechelon-inc.com |

Ac Val Glu Ile Asp Pna in Apoptosis Research Paradigms

Investigation of Caspase-6 Activation and Regulation in Apoptotic Pathways

Caspase-6, like other caspases, exists as an inactive zymogen (procaspase-6) that requires proteolytic processing for activation. wikipedia.orgcreative-enzymes.com Its activation can occur through several mechanisms. In the canonical apoptotic cascade, initiator caspases, such as caspase-8 and caspase-9, activate effector caspases, including caspase-3 and caspase-7. pnas.orgcreative-diagnostics.com Caspase-3 can, in turn, activate caspase-6. creative-enzymes.com However, research has revealed that caspase-6 activation is not solely dependent on caspase-3 and can even occur in its absence. pnas.orgrsc.org

Furthermore, studies have shown that caspase-6 can undergo self-activation, a process that is particularly relevant in the context of neurodegenerative diseases. pnas.orgnih.gov The tumor suppressor protein p53 has also been identified as a direct transcriptional regulator of the caspase-6 gene. pnas.org This p53-mediated increase in procaspase-6 levels can lower the threshold for apoptosis in response to cellular stress, such as chemotherapy. pnas.org The intricate regulation of caspase-6 activation highlights its unique position within the apoptotic machinery, capable of acting in both feedback and feed-forward loops to amplify the death signal. rsc.org

Role of Caspase-6 in the Execution Phase of Programmed Cell Death

As an executioner caspase, caspase-6 is responsible for cleaving a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. creative-diagnostics.comnovusbio.com One of its most well-characterized and specific substrates is Lamin A, a component of the nuclear lamina. pnas.orgembopress.org The cleavage of Lamin A by caspase-6 is a critical event for nuclear shrinkage and chromatin condensation during apoptosis. nih.govembopress.org

The role of caspase-6 extends beyond nuclear events. It participates in the cleavage of various other structural and regulatory proteins, contributing to the systematic dismantling of the cell. creative-diagnostics.com While caspases-3 and -7 are also key executioners, caspase-6 has non-redundant functions, underscored by its distinct substrate specificity. pnas.org The overexpression of caspase-6 is sufficient to induce apoptosis, confirming its role as a key player in the execution phase of programmed cell death. pnas.orgnovusbio.com

Differentiation of Caspase-6-Mediated Events from Other Effector Caspases Using Substrate Specificity

The overlapping substrate specificities among effector caspases can make it challenging to dissect their individual contributions to apoptosis. However, the tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is preferentially recognized and cleaved by caspase-6. nih.gov This has led to the development of specific tools, such as the chromogenic substrate Ac-Val-Glu-Ile-Asp-pNA, to specifically measure caspase-6 activity. echelon-inc.comscbt.com

When this compound is cleaved by active caspase-6, it releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at 405 nm. echelon-inc.com This allows for the direct measurement of caspase-6 enzymatic activity in cell lysates or purified enzyme preparations. While the VEID sequence provides a degree of specificity, researchers have also developed other methods to ensure the precise assessment of caspase-6 activity. For instance, using Lamin A as a substrate in cleavage assays provides high specificity, as it is primarily cleaved by caspase-6. plos.org Studies have also explored pentapeptide substrates to further enhance the resolution between caspase-6 and other caspases like caspase-3. nih.gov

Table 1: Comparison of Caspase Substrates

| Substrate | Target Caspase(s) | Reporter Group | Detection Method |

|---|---|---|---|

| Ac-VEID-pNA | Primarily Caspase-6 | p-nitroaniline (pNA) | Colorimetric |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric |

| Lamin A | Primarily Caspase-6 | Neo-epitope antibody | ELISA, Western Blot |

| Ac-LEHD-pNA | Caspase-9 | p-nitroaniline (pNA) | Colorimetric |

Analysis of Cellular Responses to Caspase-6 Modulation via this compound Activity

Modulating caspase-6 activity and observing the downstream cellular effects is a key strategy for understanding its function. The use of this compound allows for the quantification of caspase-6 activity under various experimental conditions, such as the introduction of potential inhibitors or activators. For example, specific inhibition of caspase-6 has been shown to block cell death in a manner that correlates with the induction of caspase-6 mRNA by p53. pnas.org

In some cellular contexts, the inhibition of caspase-6 can enhance long-term survival in response to apoptotic signals. pnas.org Conversely, in studies of neurodegenerative diseases like Huntington's and Alzheimer's, aberrant caspase-6 activation is a key pathological event. nih.gov Monitoring caspase-6 activity with substrates like this compound is crucial for screening and characterizing compounds that could modulate its activity for therapeutic purposes. plos.org Furthermore, research has indicated that caspase-6 is involved in processes beyond apoptosis, including innate immunity and B-cell activation and differentiation, where its modulation leads to distinct cellular outcomes. nih.govaai.orgnih.gov

Table 2: Research Findings on Caspase-6 Modulation

| Experimental System | Modulator | Observed Effect on Caspase-6 Activity (via VEID cleavage) | Cellular Outcome | Reference |

|---|---|---|---|---|

| Human Cancer Cell Lines | p53 overexpression | Increased | Sensitization to chemotherapy-induced apoptosis | pnas.org |

| Jurkat T cells | Caspase-6 specific inhibitor (z-VEID-fmk) | Decreased | Prevention of Lamin A cleavage | embopress.org |

| B lymphocytes from Casp6 KO mice | Genetic knockout | Absent | Altered B cell activation and differentiation | aai.orgnih.gov |

| IAV-infected Bone Marrow-Derived Macrophages | Genetic knockout | Absent | Reduced inflammasome activation and cell death | nih.gov |

Applications of Ac Val Glu Ile Asp Pna in Neurodegenerative Disease Mechanisms

Elucidating the Pathophysiological Involvement of Caspase-6 in Neurodegeneration

Research has established that caspase-6 is not merely a marker of late-stage cell death but an active participant in the neurodegenerative cascade. oup.comresearchgate.net Active caspase-6 is found in the brains of patients in the early stages of Huntington's disease and is associated with the pathological lesions characteristic of Alzheimer's disease. nih.govannualreviews.org The use of Ac-Val-Glu-Ile-Asp-pNA in colorimetric assays enables researchers to detect and quantify this aberrant enzymatic activity in tissue samples and cell models. cephamls.comnih.gov This has been instrumental in confirming the elevated presence of active caspase-6 in affected brain regions and correlating its activity with disease progression, thereby solidifying its role in the pathophysiology of these conditions. annualreviews.orgneurodegenerationresearch.eu

Assessment of Caspase-6 Cleavage of Key Substrates in Neurological Disorders (e.g., mutated huntingtin, amyloid precursor protein)

The neurotoxic effects of caspase-6 are executed through the cleavage of specific neuronal proteins. pnas.orgnih.gov The measurement of caspase-6 activity, facilitated by substrates like this compound, is critical for understanding the downstream consequences of its activation. In Huntington's disease, a primary pathogenic event is the cleavage of the mutated huntingtin (mHtt) protein by caspase-6 at a specific site (IVLD586). proteopedia.organnualreviews.org This proteolytic event generates toxic N-terminal fragments that are believed to drive neuronal dysfunction. bmj.comannualreviews.org

Similarly, in Alzheimer's disease, caspase-6 targets and cleaves several key proteins, including the amyloid precursor protein (APP) and the microtubule-associated protein Tau. researchgate.netnih.govmedrxiv.org Cleavage of APP by caspase-6 can contribute to the generation of toxic protein fragments, while the cleavage of Tau is another factor in the development of neurofibrillary tangles, a hallmark of the disease. proteopedia.orgmedrxiv.org By providing a reliable method to measure caspase-6 activity, this compound allows researchers to study the conditions under which these critical substrates are cleaved and to test hypotheses about the role of this cleavage in disease pathology.

| Key Caspase-6 Substrate | Associated Neurodegenerative Disease | Significance of Cleavage |

| Mutated Huntingtin (mHtt) | Huntington's Disease | Generates toxic N-terminal fragments, a critical step in pathogenesis. nih.govannualreviews.orgnih.gov |

| Amyloid Precursor Protein (APP) | Alzheimer's Disease | Contributes to the generation of toxic amyloid fragments. proteopedia.orgnih.govresearchgate.net |

| Tau | Alzheimer's Disease | Cleavage may contribute to the formation of neurofibrillary tangles. pnas.orgmedrxiv.org |

| Presenilin I and II | Alzheimer's Disease | Implicated in the processing of APP. pnas.orgnih.gov |

| DJ-1 (PARK7) | Parkinson's Disease | Cleavage is associated with cells undergoing apoptosis. pnas.orguniprot.org |

| Lamin A/C | General Apoptosis / Neurodegeneration | Cleavage leads to nuclear shrinkage and is a hallmark of caspase-6 activity. elabscience.compnas.orgplos.org |

Research on Axonal Degeneration and Neuronal Shrinkage Mediated by Caspase-6 Activity

Beyond its role in cleaving disease-specific proteins, caspase-6 is fundamentally involved in pathways of neuronal damage, such as axonal degeneration and neuronal shrinkage. echelon-inc.comuniprot.orgechelon-inc.com Axonal degeneration is a hallmark of many neurodegenerative disorders and can precede the death of the cell body. nih.gov Studies have shown that caspase-6 is activated within axons and that its activity is required for this degenerative process. nih.govjneurosci.orgu-tokyo.ac.jp

The role of caspase-6 appears to be distinct from other executioner caspases, such as caspase-3. Research suggests that caspase-6 is particularly involved in axonal degeneration, whereas caspase-3 is more central to the destruction of the cell body (apoptosis). nih.govu-tokyo.ac.jp Assays utilizing this compound are employed to measure the specific caspase-6 activity in experimental models of axonal degeneration, allowing researchers to parse the molecular mechanisms that govern this process and to differentiate them from whole-cell apoptosis.

Development of Research Tools for Investigating Caspase-6-Targeted Therapeutic Strategies

Given the central role of caspase-6 in neurodegeneration, its inhibition is a promising therapeutic strategy. researchgate.netoup.com this compound is a cornerstone of the research tools developed to discover and validate potential caspase-6 inhibitors. It is widely used in simple, robust, and high-throughput colorimetric assays to screen large libraries of chemical compounds for their ability to block caspase-6 activity. cephamls.comelabscience.com

The development of novel therapeutic agents, from peptide-based inhibitors that mimic the caspase-6 cleavage site in huntingtin to allosteric inhibitors that bind to a different site on the enzyme, relies on these assays for initial validation and characterization. bmj.comnih.govoup.com While Ac-VEID-pNA is an invaluable tool, researchers also acknowledge that its specificity can be a limitation in complex biological samples like cell lysates, where other proteases may be present. plos.org This has led to the development of complementary, highly specific assays, such as those using Lamin A as a substrate, to confirm findings from initial screens. plos.org

| Research Tool / Approach | Core Component / Principle | Application in Caspase-6 Research |

| Colorimetric Activity Assay | This compound substrate | High-throughput screening for caspase-6 inhibitors; quantifying enzyme activity in tissue/cell lysates. cephamls.comelabscience.com |

| Fluorometric Activity Assay | Ac-Val-Glu-Ile-Asp-AFC (a related substrate) | Offers higher sensitivity for detecting low levels of caspase-6 activity. scbt.comechelon-inc.com |

| Competitive Peptide Inhibitors | Peptides based on substrate cleavage sites (e.g., from Huntingtin) | Development of highly specific therapeutic agents that block the active site. bmj.comoup.com |

| Allosteric Inhibitor Screening | Compounds that bind to non-active sites | Discovery of novel inhibitors that modulate enzyme function without competing with the natural substrate. nih.gov |

| Specific Protein Substrate Assay | Full-length protein substrate (e.g., Lamin A) and neo-epitope antibodies | Highly specific quantification of caspase-6 activity in complex biological samples. plos.org |

Advanced Methodologies and Innovative Applications Utilizing Ac Val Glu Ile Asp Pna

Integration of Ac-Val-Glu-Ile-Asp-pNA in Multiplexed Protease Activity Assays

The integration of this compound into multiplexed protease activity assays allows for the simultaneous measurement of multiple protease activities within a single, complex biological sample. This approach offers significant advantages over traditional single-plex assays by providing a more comprehensive profile of proteolytic activity, which is often more informative in understanding complex biological processes or disease states.

Multiplexed assays can be designed using a variety of formats. One common approach involves the use of a panel of protease substrates, each with a unique fluorophore or chromophore reporter group. This compound, which releases the chromogenic molecule p-nitroaniline (pNA) upon cleavage, can be incorporated into such panels. tribioscience.combosterbio.com The activity of the target protease is quantified by measuring the absorbance of the released pNA at 405 nm. bosterbio.com

Key Features of Multiplexed Assays Incorporating this compound:

| Feature | Description |

| High-Throughput Screening | Enables the rapid and simultaneous analysis of multiple protease activities in numerous samples. |

| Comprehensive Profiling | Provides a broader understanding of the proteolytic landscape within a biological system. |

| Sample Conservation | Requires smaller sample volumes compared to running multiple individual assays. |

| Systems Biology Approaches | Facilitates the study of complex protease networks and their interplay in health and disease. |

Recent advancements in mass spectrometry-based proteomics have further enhanced the capabilities of multiplexed protease activity profiling. nih.gov These methods can identify and quantify a wide range of peptide cleavage products, providing a global and unbiased view of protease activity in complex mixtures like plasma. nih.gov

Utilizing this compound for Biochemical Characterization of Proteolytic Systems

This compound is an invaluable tool for the detailed biochemical characterization of proteolytic systems, particularly those involving caspases. scbt.comkamiyabiomedical.com Its defined peptide sequence allows researchers to investigate the substrate specificity, kinetics, and inhibition of specific proteases. chemimpex.com

Upon cleavage by a target protease, such as caspase-6, this compound releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically. tribioscience.combosterbio.com This colorimetric readout provides a straightforward and continuous method for monitoring enzyme activity. scbt.com The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters.

Applications in Biochemical Characterization:

Substrate Specificity: By comparing the cleavage of this compound with other peptide substrates, researchers can determine the preferred amino acid sequences for a particular protease. For instance, caspase-6 exhibits a preference for substrates with a hydrophobic amino acid at the P4 position, such as the valine in Ac-VEID-pNA. kamiyabiomedical.com

Enzyme Kinetics: The use of this compound enables the determination of Michaelis-Menten kinetic constants, such as Km and kcat, which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, the Km of caspase-6 for Ac-VEID-pNA has been reported to be 30 µM. vwr.com

Inhibitor Screening: This substrate is widely used in high-throughput screening assays to identify and characterize inhibitors of specific proteases. chemimpex.com A decrease in the rate of pNA release in the presence of a test compound indicates inhibition of the enzyme.

Table of Kinetic Parameters for Caspase-6 with Ac-VEID-pNA:

| Parameter | Value | Reference |

| Km | 30 µM | vwr.com |

| kcat/Km | 168,000 M-1s-1 | vwr.com |

Design and Application of this compound-Based Diagnostic Assays for Protease Activity Profiling in Biological Samples

The specific and reliable nature of the interaction between this compound and certain proteases, like caspase-6, makes it a valuable component in the design of diagnostic assays for profiling protease activity in various biological samples. chemimpex.comscbt.comkamiyabiomedical.com These assays can provide crucial information about cellular processes such as apoptosis, where caspases play a central role. bosterbio.com The detection of aberrant protease activity can serve as a biomarker for various diseases. chemimpex.com

The fundamental principle of these diagnostic assays involves incubating a biological sample, such as cell lysates or tissue extracts, with this compound. tribioscience.comkamiyabiomedical.com The activity of the target protease within the sample leads to the cleavage of the substrate and the release of p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. bosterbio.com The amount of pNA produced is directly proportional to the level of active protease in the sample.

Key Aspects of this compound-Based Diagnostic Assays:

| Aspect | Description |

| Sample Types | Can be applied to a variety of biological materials, including cell lysates, tissue extracts, and purified enzyme preparations. tribioscience.com |

| Detection Method | Primarily colorimetric, based on the spectrophotometric measurement of released pNA. scbt.combosterbio.com |

| Quantification | The fold increase in protease activity in a test sample can be determined by comparing its absorbance to that of a control sample. bosterbio.com |

| Clinical Relevance | Altered caspase-6 activity, detectable with this substrate, has been implicated in conditions like Alzheimer's disease. bosterbio.com |

The stability and specificity of this compound contribute to the accuracy and reliability of these diagnostic tools. chemimpex.com The development of such assays provides a convenient and effective method for monitoring specific proteolytic events in both research and potentially clinical settings. chemimpex.com

Exploiting this compound in Biosensor Development for Protease Detection

The specific cleavage of this compound by certain proteases forms the basis for the development of innovative biosensors for real-time protease detection. kamiyabiomedical.com These biosensors aim to provide sensitive and continuous monitoring of protease activity, which is crucial for understanding dynamic cellular processes like apoptosis. escholarship.org

One approach to biosensor design involves integrating the peptide sequence Asp-Glu-Val-Asp into a reporter protein, such as luciferase. escholarship.org In its intact form, the biosensor is inactive. However, in the presence of the target protease (e.g., caspase-3), the peptide linker is cleaved, leading to the activation of the luciferase enzyme. The subsequent addition of its substrate, luciferin, results in a luminescent signal that is proportional to the protease activity. escholarship.org

Another strategy utilizes fluorescence resonance energy transfer (FRET). In a FRET-based biosensor, a donor and an acceptor fluorophore are positioned on opposite sides of the this compound sequence. In the uncleaved state, the close proximity of the two fluorophores allows for FRET to occur, resulting in a specific fluorescence signal. Upon cleavage by the target protease, the fluorophores are separated, leading to a change in the FRET signal that can be monitored to quantify enzyme activity.

Table of Biosensor Components and Principles:

| Biosensor Type | Key Components | Principle of Detection |

| Luminescence-Based | Reporter Enzyme (e.g., Luciferase), Ac-VEID peptide linker | Protease cleavage activates the enzyme, producing a light signal upon substrate addition. escholarship.org |

| FRET-Based | Donor Fluorophore, Acceptor Fluorophore, Ac-VEID peptide linker | Protease cleavage separates the fluorophores, causing a measurable change in the FRET signal. |

These biosensor technologies offer the potential for in-vivo and real-time monitoring of protease activity, providing valuable insights into the spatial and temporal regulation of proteolytic events within living cells and organisms.

Synthesis and Derivatization Approaches for Ac Val Glu Ile Asp Pna and Analogues

Methodological Considerations in the Chemical Synthesis of Ac-Val-Glu-Ile-Asp-pNA

The synthesis of peptide-p-nitroanilides like this compound presents several technical challenges that require careful methodological consideration. A primary difficulty lies in the coupling of an amino acid to the p-nitroaniline moiety. nih.gov The amino group of pNA exhibits low nucleophilicity due to the strong electron-withdrawing effect of the nitro group, making the formation of the amide bond inefficient with standard coupling methods. nih.gov Furthermore, p-nitroanilide intermediates often have poor solubility, which can complicate the synthesis process, particularly in solution-phase approaches. nih.gov

To overcome these obstacles, specific strategies have been developed:

Pre-formed Building Blocks: One effective approach is to first synthesize the C-terminal amino acid-pNA conjugate (e.g., Asp-pNA) as a distinct building block. This unit can then be incorporated into the growing peptide chain, circumventing the challenge of direct coupling to the unmodified pNA. google.com

Alternative Coupling Strategies: Another method involves synthesizing the peptide on a solid support with a p-phenylenediamine (B122844) moiety attached. Following cleavage from the resin, the p-aminoanilide peptide is mildly oxidized to the desired p-nitroanilide. bmc-rm.org

The synthesis relies on standard peptide chemistry principles, including the use of protecting groups to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is typically used for temporary protection of the N-α-amino group, while acid-labile groups like tert-butyl (tBu) are used for protecting the reactive side chains of glutamic acid and aspartic acid. thaiscience.info

| Challenge | Methodological Solution | Description |

| Low Nucleophilicity of pNA | Use of pre-formed P1-pNA building blocks. | The C-terminal amino acid is first coupled to pNA in a separate reaction, and this entire unit is then used in the main peptide synthesis. google.com |

| Poor Solubility of Intermediates | Use of specialized resins in SPPS. | Attaching a pNA analogue to the solid support circumvents solubility issues associated with intermediates in solution. nih.gov |

| Inefficient Direct Coupling | Post-synthesis oxidation. | A peptide p-aminoanilide is synthesized first and then oxidized to the final p-nitroanilide product after cleavage from the resin. bmc-rm.org |

| Side-Chain Reactivity | Orthogonal Protecting Groups | Use of Fmoc for the N-terminus and acid-labile groups (e.g., tBu) for amino acid side chains to ensure selective deprotection. thaiscience.info |

Solid-Phase Peptide Synthesis (SPPS) Techniques for Chromogenic Substrate Generation

Solid-phase peptide synthesis (SPPS) is the most widely used method for preparing chromogenic peptide substrates due to its efficiency and ease of automation. thaiscience.info The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. rsc.org

The standard procedure for synthesizing a peptide like this compound via Fmoc-based SPPS involves a series of iterative cycles:

Resin Preparation: The synthesis typically begins with a resin, such as Wang or 2-chlorotrityl resin, functionalized with the C-terminal moiety. google.comwiley-vch.de This can be achieved by loading the pre-synthesized Fmoc-Asp(OtBu)-pNA unit or by using a resin with a pNA analogue already attached. nih.gov

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wiley-vch.de

Washing: The resin is thoroughly washed to remove excess piperidine and by-products.

Coupling: The next N-α-Fmoc-protected amino acid in the sequence (e.g., Fmoc-Ile-OH) is activated and coupled to the newly freed amino group. This activation is commonly achieved using coupling reagents such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often with an additive like HOBt (hydroxybenzotriazole) to minimize racemization. thaiscience.infowiley-vch.deresearchgate.net

Washing: The resin is washed again to remove unreacted reagents and by-products.

These deprotection, coupling, and washing steps are repeated for each amino acid (Glu, then Val) in the sequence. After the final amino acid is coupled, the N-terminal Fmoc group is removed and the amino group is acetylated using acetic anhydride. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). thaiscience.info

| Step | Reagents/Solvents | Purpose |

| 1. Deprotection | 20% Piperidine in DMF | Removal of the temporary N-terminal Fmoc group. wiley-vch.de |

| 2. Activation/Coupling | Fmoc-amino acid, HBTU/HOBt or PyBOP, DIEA in DMF | Activation of the incoming amino acid's carboxyl group and formation of the peptide bond. wiley-vch.deresearchgate.net |

| 3. Capping (Optional) | Acetic Anhydride | To block any unreacted amino groups and prevent the formation of deletion sequences. |

| 4. Cleavage & Deprotection | Trifluoroacetic Acid (TFA) with scavengers | Cleavage of the peptide from the resin and removal of permanent side-chain protecting groups. thaiscience.info |

Solution-Phase Peptide Synthesis for Scalable Production of this compound

While SPPS is ideal for research quantities, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) is often more suitable for the scalable, gram-level production required for applications like high-throughput screening. researchgate.net This method involves carrying out all reactions in a homogeneous solution, which can be more cost-effective for large quantities as it avoids the use of expensive resins. researchgate.net

A protocol for the solution-phase synthesis of the similar caspase substrate Ac-DEVD-pNA provides a clear model for how this compound could be produced. researchgate.net The synthesis proceeds from the C-terminus to the N-terminus through iterative coupling and deprotection steps:

Initial Coupling: The synthesis begins by coupling Fmoc-Asp(OtBu)-OH to p-nitroaniline to form Fmoc-Asp(OtBu)-pNA.

Iterative Cycles: The Fmoc group is removed, and the resulting H-Asp(OtBu)-pNA is coupled with the next protected amino acid, Fmoc-Ile-OH. This cycle of deprotection and coupling is repeated sequentially with Fmoc-Glu(OtBu)-OH and Fmoc-Val-OH. researchgate.net

Final Acetylation: After the full peptide chain is assembled, the final N-terminal Fmoc group is removed, and the peptide is acetylated.

Global Deprotection: The side-chain protecting groups (OtBu) are removed in a final step to yield the target compound.

Coupling is typically mediated by reagents like PyBOP in the presence of a base such as diisopropylethylamine (DIEA). researchgate.net Purification after each step is often achieved through extraction and crystallization, which can be more labor-intensive than the simple filtration used in SPPS but is more amenable to large-scale industrial processes. researchgate.net

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Scale | Ideal for milligram to low-gram quantities. | Well-suited for gram to kilogram scale production. researchgate.net |

| Purification | Simple filtration and washing after each step. | Requires extraction, precipitation, or crystallization after each step. researchgate.net |

| Reagent Use | Requires large excess of reagents to drive reactions to completion. | Can use near-stoichiometric amounts of reagents, reducing cost at scale. |

| Automation | Easily automated. rsc.org | More difficult to automate; often performed manually. |

| Overall Time | Generally faster for small quantities and complex peptides. | Can be more time-consuming due to purification steps but efficient for large batches. researchgate.net |

Design and Synthesis of Functional Analogues with Enhanced Properties (e.g., fluorogenic variants)

To improve upon the properties of this compound or to adapt it for different detection methods, functional analogues are often designed and synthesized. These modifications typically involve replacing the pNA group or altering the peptide sequence.

Fluorogenic Variants: A common modification is the replacement of the chromogenic pNA group with a fluorogenic reporter group. This can significantly increase assay sensitivity. A notable example is Z-Val-Glu-Ile-Asp-AFC , where pNA is replaced by 7-amino-4-trifluoromethylcoumarin (AFC). unc.edu The synthesis of such an analogue follows the same peptide synthesis principles (either solid-phase or solution-phase), but begins with the C-terminal amino acid coupled to the fluorophore (e.g., H-Asp-AFC). Upon enzymatic cleavage, the free AFC molecule fluoresces intensely, allowing for more sensitive detection than the colorimetric change of pNA.

Inhibitor Analogues: The peptide sequence can also be modified to create enzyme inhibitors instead of substrates. For instance, the C-terminal pNA group can be replaced with a reactive functional group that forms a covalent bond with the enzyme's active site. An example is the aldehyde analogue Ac-Val-Glu-Ile-Asp-CHO , which acts as a reversible inhibitor of caspase-6. acs.org

Affinity Labels: Other functionalities can be added to create probes for studying enzymes. For example, a biotin (B1667282) tag could be incorporated into the peptide sequence, allowing for the affinity purification and detection of active caspases from complex biological samples. nih.gov

| Analogue Type | Example | Modification | Purpose |

| Chromogenic Substrate | This compound | C-terminal p-nitroanilide (pNA) group. | Colorimetric detection of caspase-6 activity. unc.edu |

| Fluorogenic Substrate | Z-Val-Glu-Ile-Asp-AFC | C-terminal 7-amino-4-trifluoromethylcoumarin (AFC). | Fluorometric detection with enhanced sensitivity. unc.edu |

| Aldehyde Inhibitor | Ac-Val-Glu-Ile-Asp-CHO | C-terminal aldehyde (CHO) group. | Reversible inhibition of caspase-6 for functional studies. acs.org |

| Affinity Label | Biotinylated Peptides | Incorporation of a biotin tag. | Affinity purification and detection of active enzymes. nih.gov |

Future Research Directions and Emerging Paradigms for Ac Val Glu Ile Asp Pna

Exploration of Novel Proteolytic Targets Beyond Caspase-6

While Ac-VEID-pNA is a preferred substrate for caspase-6, it is known to be cleaved by other proteases, including other caspases like caspase-3 and caspase-7, albeit to a lesser extent. researchgate.netsemanticscholar.org This cross-reactivity, often considered a limitation, opens up avenues for investigating the activity of other proteases, particularly in complex biological samples where multiple enzymes may be active. semanticscholar.org Future research should focus on systematically characterizing the kinetic parameters of Ac-VEID-pNA with a wider range of proteases. This could lead to the development of new assay conditions or correction factors that allow for the deconvolution of activities from different enzymes in a mixed sample.

Furthermore, studies in plant systems have identified "VEIDase" activity, a caspase-like proteolytic activity crucial for developmental processes like embryogenesis. uma.es Research has shown that in Norway spruce, a protease with a preference for the VEID sequence is activated during embryo development. uma.es This suggests that orthologs or functional analogs of caspase-6 may exist in other kingdoms of life. Exploring the utility of Ac-VEID-pNA in diverse biological systems, from plants to microorganisms, could uncover novel proteases with similar substrate specificities, providing insights into conserved or convergently evolved biological pathways.

Advancements in Microfluidic and Miniaturized Assay Systems Incorporating Ac-Val-Glu-Ile-Asp-pNA

The demand for high-throughput screening and analysis of minute biological samples has driven the development of microfluidic and miniaturized assay systems. nih.govpnas.orgscholaris.ca Incorporating Ac-VEID-pNA into these platforms offers several advantages, including reduced reagent consumption, faster analysis times, and the potential for single-cell analysis. acs.org

Future research in this area could focus on several key aspects:

Development of integrated "lab-on-a-chip" devices: These devices could automate the entire workflow, from cell lysis and protein extraction to the enzymatic assay using Ac-VEID-pNA and data acquisition. scholaris.ca

Droplet-based microfluidics: This technology allows for the encapsulation of single cells or enzyme preparations in picoliter-volume droplets, enabling the high-throughput screening of enzyme activity and inhibition. pnas.org

Enhanced detection methods: While p-nitroanilide (pNA) provides a colorimetric readout, integrating more sensitive detection modalities like fluorescence or electrochemical detection could lower the limit of detection and allow for the analysis of less abundant proteases.

These advancements will be particularly valuable for applications in drug discovery, where large libraries of compounds need to be screened for their inhibitory effects on target proteases, and in diagnostics, where rapid and sensitive detection of protease activity from clinical samples is crucial. chemimpex.comchemimpex.com

Interdisciplinary Research at the Interface of Chemical Biology and Proteomics

The intersection of chemical biology and proteomics offers powerful tools to study the roles of proteases in complex biological systems. This compound can serve as a valuable chemical probe in these interdisciplinary studies.

Future research could leverage Ac-VEID-pNA in the following ways:

Activity-Based Protein Profiling (ABPP): While Ac-VEID-pNA itself is a substrate, it can be modified to create activity-based probes. These probes would covalently label the active site of target proteases, allowing for their identification and quantification in complex proteomes using mass spectrometry. This approach could uncover novel VEID-cleaving enzymes and provide a more comprehensive understanding of their regulation and function.

Substrate Discovery: By using Ac-VEID-pNA in competitive assays, researchers can screen for and identify novel endogenous substrates of caspase-6 and other VEID-specific proteases. Identifying the natural substrates of these enzymes is critical to understanding their biological roles.

Systems-level analysis: Combining the use of Ac-VEID-pNA-based assays with other "omics" technologies, such as transcriptomics and metabolomics, will provide a more holistic view of the cellular pathways regulated by VEID-cleaving proteases.

This interdisciplinary approach will be instrumental in elucidating the complex roles of these proteases in health and disease, potentially leading to the identification of new therapeutic targets.

Computational Modeling and in silico Studies of this compound-Enzyme Interactions

Computational modeling and in silico studies are increasingly powerful tools for understanding molecular interactions and guiding experimental design. nih.govuq.edu.au Applying these methods to the interaction between this compound and various enzymes can provide valuable insights.

Future research directions in this area include:

Molecular Docking and Dynamics Simulations: These simulations can predict the binding poses and interaction energies of Ac-VEID-pNA with different proteases. nih.govnih.govoup.comresearchgate.net This information can help to explain the observed substrate specificity and guide the design of more selective substrates and inhibitors. researchgate.net For instance, in silico docking has been used to identify potential allosteric binding sites on caspase-6, which could be targeted for the development of novel inhibitors. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the enzymatic reaction mechanism at a quantum mechanical level, providing detailed insights into the catalytic process of peptide bond cleavage.

Virtual Screening: In silico screening of large compound libraries against the three-dimensional structures of VEID-specific proteases can accelerate the discovery of new inhibitors. ijpsonline.commdpi.comnih.gov The known binding mode of Ac-VEID-pNA can serve as a reference for these virtual screening campaigns.

By combining computational and experimental approaches, researchers can gain a deeper understanding of the molecular basis of protease specificity and catalysis, facilitating the development of novel tools and therapeutics targeting these important enzymes.

Q & A

Q. What are best practices for reporting structural modifications of this compound in publications?

- Methodological Answer : Follow IUPAC nomenclature and provide synthetic schematics in supplementary materials. Include raw spectral data (NMR, MS) and deposition codes for structural models (e.g., PDB ID). Use standardized terminology for kinetic parameters (e.g., "potency" vs. "efficacy") to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.